molecular formula C23H33Cl3N2O2 B6480521 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride CAS No. 1217026-73-7

1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride

Cat. No. B6480521
CAS RN: 1217026-73-7
M. Wt: 475.9 g/mol
InChI Key: QEINXIYHZCHMQD-UHFFFAOYSA-N
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Description

1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl3N2O2 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride is 474.160761 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are often found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the target could be one or more proteins involved in these diseases.

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

Given the wide range of diseases that piperazine derivatives can treat , it’s likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, neurotransmission, cell growth and proliferation, and others.

Pharmacokinetics

It’s known that the incorporation of the piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Given the wide range of diseases that piperazine derivatives can treat , the compound might have various effects at the molecular and cellular level. These could include modulation of protein activity, changes in cell signaling, alterations in gene expression, and others.

properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.2ClH/c1-17-12-18(2)23(19(3)13-17)28-16-22(27)15-26-10-8-25(9-11-26)14-20-4-6-21(24)7-5-20;;/h4-7,12-13,22,27H,8-11,14-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINXIYHZCHMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-3-(2,4,6-trimethylphenoxy)propan-2-OL dihydrochloride

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